molecular formula C17H16N4O4S B10940494 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide

Cat. No.: B10940494
M. Wt: 372.4 g/mol
InChI Key: ADLVWFQTOGROKE-UHFFFAOYSA-N
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Description

N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a 2-methylbenzyl group and a nitrobenzenesulfonamide moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with 2-Methylbenzyl Group: The pyrazole ring is then alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Nitrobenzenesulfonamide Group: The final step involves the reaction of the substituted pyrazole with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamides.

    Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound can bind to, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with biochemical pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-AMINO-1-BENZENESULFONAMIDE: Similar structure but with an amino group instead of a nitro group.

    N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-METHOXY-1-BENZENESULFONAMIDE: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, may enhance its potential as an antimicrobial or anti-inflammatory agent compared to its analogs.

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C17H16N4O4S/c1-13-4-2-3-5-14(13)11-20-12-15(10-18-20)19-26(24,25)17-8-6-16(7-9-17)21(22)23/h2-10,12,19H,11H2,1H3

InChI Key

ADLVWFQTOGROKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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